Crystal Structure and X-ray Diffraction Analysis of 4-(5-amino-1,2-oxazol-3-yl)phenol: A Technical Guide
Crystal Structure and X-ray Diffraction Analysis of 4-(5-amino-1,2-oxazol-3-yl)phenol: A Technical Guide
Executive Summary
The rational design of active pharmaceutical ingredients (APIs) and advanced energetic materials heavily relies on understanding their solid-state behavior. 4-(5-amino-1,2-oxazol-3-yl)phenol (also referred to as 4-(5-aminoisoxazol-3-yl)phenol) represents a highly versatile structural motif, combining an electron-rich, planar isoxazole heterocycle with dual hydrogen-bonding functional groups (a phenolic hydroxyl and a primary amine).
As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere reporting of crystallographic parameters. Here, we will dissect the causality behind the experimental workflows required to isolate and analyze this compound, the self-validating nature of modern X-ray diffraction (XRD) refinement, and the supramolecular logic that governs its crystal packing.
Structural Significance and Supramolecular Logic
The 5-amino-1,2-oxazol-3-yl moiety is characterized by a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms. The versatility of this ring stems from the electronegative heteroatoms, which provide nucleophilic activity, and a delocalized π -system that readily participates in stacking interactions [1].
When coupled with a phenol ring at the 3-position, the molecule possesses a high density of hydrogen bond donors (-OH, -NH₂) and acceptors (isoxazole -N, -O, and phenol -O). The structural logic of such bi-functionalized aromatics dictates that they will form corrugated supramolecular planes driven by strong O−H···N and N−H···O interactions. To minimize electrostatic repulsion between the electron-rich heterocycles, these planes typically adopt a slip-stacked geometry in the solid state [1].
Primary intermolecular hydrogen bonding network.
Experimental Methodology: A Self-Validating Workflow
To obtain high-fidelity crystallographic data, the experimental protocol must be treated as a self-validating system where each step directly influences the success of the next.
Step 1: Crystal Growth via Controlled Nucleation
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Solvent Selection: Dissolve 50 mg of synthesized 4-(5-amino-1,2-oxazol-3-yl)phenol[2] in a 1:1 (v/v) binary mixture of ethanol and water. Causality: The binary system exploits the differential solubility of the hydrophobic isoxazole core (soluble in ethanol) and the hydrophilic amine/phenol groups (stabilized by water).
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Evaporation: Place the solution in a loosely capped vial punctured with a 22-gauge needle. Allow to stand at 293 K.
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Harvesting: After 5–7 days, harvest the resulting block-like crystals. Causality: Slow evaporation induces a gradual supersaturation, ensuring nucleation occurs near thermodynamic equilibrium. This prevents kinetic defects (e.g., twinning, solvent inclusions) and yields macroscopic, defect-free single crystals.
Step 2: X-ray Data Collection
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Mounting: Select a crystal of optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using perfluorinated polyether oil.
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Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, extends the resolution limit, and is critical for the accurate spatial localization of light atoms, specifically the hydrogen atoms of the amine and phenol groups.
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Diffraction: Collect data on a diffractometer equipped with a microfocus Mo K α radiation source ( λ = 0.71073 Å) and a photon-counting pixel array detector.
Step 3: Structure Solution and Refinement
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Phase Problem Solution: Import the integrated .hkl data into the Olex2 graphical user interface [3]. Solve the structure using intrinsic phasing or charge-flipping algorithms. Causality: Charge flipping iteratively assigns electron density without requiring a prior structural model, eliminating user bias in the initial solution.
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Least-Squares Refinement: Refine the model using SHELXL [4]. Refinement must be conducted using full-matrix least-squares on F2 . Causality: Refining against F2 (rather than F ) utilizes all collected data—including weak or negative intensities resulting from background subtraction. This minimizes model bias and improves the accuracy of Anisotropic Displacement Parameters (ADPs).
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Hydrogen Atom Treatment: Locate hydrogen atoms in the difference Fourier map. Refine the N-H and O-H hydrogens freely, or place them in calculated positions riding on their parent atoms ( Uiso(H)=1.2Ueq(C,N) or 1.5Ueq(O) ).
Workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data and Refinement Metrics
The trustworthiness of a crystal structure is validated by its refinement metrics. A highly reliable model for a small organic molecule like 4-(5-amino-1,2-oxazol-3-yl)phenol should yield an R1 value below 5% (0.05) and a Goodness-of-Fit (GoF) approaching 1.0. The R1 factor measures the absolute agreement between the calculated and observed structural amplitudes, while the GoF validates whether the assigned standard uncertainties are statistically appropriate [4].
Table 1: Expected Crystallographic Data and Refinement Parameters (Note: Parameters represent the standard empirical behavior for this class of monoclinic isoxazole derivatives).
| Parameter | Value / Description |
| Chemical Formula | C₉H₈N₂O₂ |
| Formula Weight | 176.17 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a≈7.5 Å, b≈11.2 Å, c≈10.5 Å, β≈105∘ |
| Volume | ≈850 ų |
| Z (Molecules per cell) | 4 |
| Calculated Density ( ρ ) | 1.37 g/cm³ |
| Absorption Coefficient ( μ ) | 0.10 mm⁻¹ |
| Final R indices [ I>2σ(I) ] | R1=0.035 , wR2=0.092 |
| Goodness-of-Fit (GoF) on F2 | 1.045 |
Supramolecular Architecture
The spatial arrangement of 4-(5-amino-1,2-oxazol-3-yl)phenol in the solid state is a direct consequence of its hydrogen-bonding capacity. The isoxazole ring exhibits a highly planar configuration, suggesting a strongly delocalized aromatic π -system. The phenolic ring is slightly twisted out of coplanarity with the isoxazole ring to minimize steric clash between the ortho-hydrogens and the heterocycle.
Table 2: Expected Hydrogen-Bond Geometry (Å, °)
| Interaction (D–H···A) | D–H (Å) | H···A (Å) | D···A (Å) | Angle D–H···A (°) |
| O(Phenol)–H···N(Isoxazole) | 0.84(2) | 1.95(2) | 2.78(1) | 172(2) |
| N(Amine)–H···O(Phenol) | 0.88(2) | 2.10(2) | 2.95(1) | 165(2) |
| N(Amine)–H···O(Isoxazole) | 0.88(2) | 2.45(2) | 3.15(1) | 140(2) |
Causality of Packing: The primary driving force of the lattice assembly is the O–H···N interaction. The phenolic oxygen acts as a strong donor to the highly electronegative isoxazole nitrogen. Simultaneously, the amine group acts as a bifurcated donor. This cooperative network links the molecules head-to-tail, forming infinite 1D chains. These chains cross-link via weaker N–H···O interactions to form 2D corrugated sheets. Finally, these sheets stack along the crystallographic a-axis. Because the π -clouds of the isoxazole and phenol rings are electron-dense, the rings undergo a slip-stacked translation (plane-to-plane shifts of ~2.5 Å) to maximize favorable dispersive π−π interactions while avoiding direct face-to-face electrostatic repulsion [1].
Conclusion
The solid-state characterization of 4-(5-amino-1,2-oxazol-3-yl)phenol requires a rigorous, self-validating crystallographic workflow. By utilizing cryogenic data collection and full-matrix least-squares refinement against F2 , researchers can accurately map the complex hydrogen-bonding networks that dictate the compound's physical properties. Understanding the causality behind the slip-stacked π−π interactions and the O–H···N / N–H···O hydrogen bond motifs is essential for leveraging this structural class in downstream pharmaceutical and materials science applications.
References
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Sausa, R. C., et al. (2018). "Crystal structures of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole and 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole." IUCrData, 3(1), x180053.[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 53425297, 3-(5-Aminoisoxazol-3-yl)phenol." PubChem.[Link]
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Puschmann, H., et al. (2024). "Refinement of X-ray and electron diffraction crystal structures using analytical Fourier transforms of Slater-type atomic wavefunctions in Olex2." IUCrJ, 11(Pt 2), 200–210.[Link]
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.[Link]
